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## Application of Suberylglycine-d2 in Newborn Screening for MCADD

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Suberylglycine-d2	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid  $\beta$ -oxidation.[1] If undiagnosed, MCADD can lead to severe metabolic crises, including hypoketotic hypoglycemia, lethargy, vomiting, and in some cases, coma or sudden death.[2] Newborn screening (NBS) programs worldwide have incorporated tandem mass spectrometry (MS/MS) to detect MCADD by measuring elevated levels of octanoylcarnitine (C8) in dried blood spots (DBS).[3] While C8 is a sensitive primary marker, confirmatory testing is crucial to minimize false positives and ensure accurate diagnosis.

Urinary acylglycine analysis is a key component of this confirmatory process. In MCADD, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of upstream metabolites, which are then conjugated with glycine and excreted in the urine. Suberylglycine, along with hexanoylglycine, is a characteristic and sensitive biomarker for MCADD.[3][4] Quantitative analysis of these acylglycines is typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using stable isotope-labeled internal standards to ensure accuracy and precision.

This document provides detailed application notes and protocols for the use of **Suberylglycine-d2** as an internal standard in the quantitative analysis of suberylglycine for the confirmation of MCADD in newborns.



## **Data Presentation**

The following tables summarize the typical concentrations of urinary suberylglycine in various newborn populations. These values are indicative and may vary between laboratories and analytical methods.

Table 1: Urinary Suberylglycine Concentrations in Newborns

Population	Suberylglycine Concentration (µmol/mol creatinine)	Reference
Healthy Newborns	< 2	[1]
MCADD Confirmed	> 10 (often significantly higher)	[1][3]
False Positive (NBS)	Generally within the healthy range	[5]

Table 2: Performance Characteristics of Urinary Acylglycine Analysis in MCADD Diagnosis

Parameter	Performance	Reference
Diagnostic Sensitivity	High	[3]
Diagnostic Specificity	High	[3]

## **Experimental Protocols**

# Protocol 1: Quantitative Analysis of Urinary Suberylglycine using LC-MS/MS with Suberylglycine-d2 Internal Standard

This protocol describes a method for the quantitative analysis of suberylglycine in urine samples from newborns suspected of having MCADD.

Materials and Reagents:



- Urine sample (random collection)
- Suberylglycine (analytical standard)
- Suberylglycine-d2 (internal standard)
- Creatinine standard
- LC-MS grade water
- LC-MS grade acetonitrile
- Formic acid
- · Microcentrifuge tubes
- · Autosampler vials

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

#### Procedure:

- Sample Preparation:
  - 1. Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
  - 2. Centrifuge the urine sample at  $10,000 \times g$  for 5 minutes to pellet any particulate matter.
  - 3. In a clean microcentrifuge tube, combine 50  $\mu$ L of the urine supernatant with 450  $\mu$ L of an internal standard working solution (containing a known concentration of **Suberylglycine-d2** in 0.1% formic acid in water/acetonitrile 95:5 v/v).
  - 4. Vortex the mixture for 30 seconds.



- 5. Transfer the solution to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - LC Conditions (example):
    - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
    - Mobile Phase A: 0.1% formic acid in water
    - Mobile Phase B: 0.1% formic acid in acetonitrile
    - Gradient: A suitable gradient to separate suberylglycine from other urinary components (e.g., 5% B to 95% B over 5 minutes).
    - Flow Rate: 0.3 mL/min
    - Column Temperature: 40 °C
    - Injection Volume: 5 μL
  - MS/MS Conditions (example):
    - Ionization Mode: Positive Electrospray Ionization (ESI+)
    - Multiple Reaction Monitoring (MRM) transitions:
      - Suberylglycine: e.g., m/z 218.1 -> 76.1
      - Suberylglycine-d2: e.g., m/z 220.1 -> 76.1
    - Optimize collision energy and other source parameters for maximum signal intensity.
- Data Analysis and Quantification:
  - Create a calibration curve using known concentrations of suberylglycine standard spiked with the internal standard.



- 2. Calculate the peak area ratio of the analyte (suberylglycine) to the internal standard (**Suberylglycine-d2**) for each calibrator and patient sample.
- 3. Determine the concentration of suberylglycine in the urine sample by interpolating the peak area ratio from the calibration curve.
- 4. Measure the creatinine concentration in the urine sample using a standard clinical laboratory method.
- 5. Express the final suberylglycine concentration as a ratio to creatinine (e.g., in µmol/mol creatinine) to normalize for urine dilution.

## Protocol 2: Proposed Synthesis of Suberylglycine-d2

This protocol outlines a potential synthetic route for **Suberylglycine-d2**, starting from commercially available deuterated suberic acid.

#### Materials:

- Suberic acid-d4 (commercially available)
- Thionyl chloride (SOCl<sub>2</sub>)
- Glycine
- Sodium hydroxide (NaOH)
- Anhydrous dichloromethane (DCM)
- Anhydrous diethyl ether
- Other necessary solvents and reagents for purification

#### Procedure:

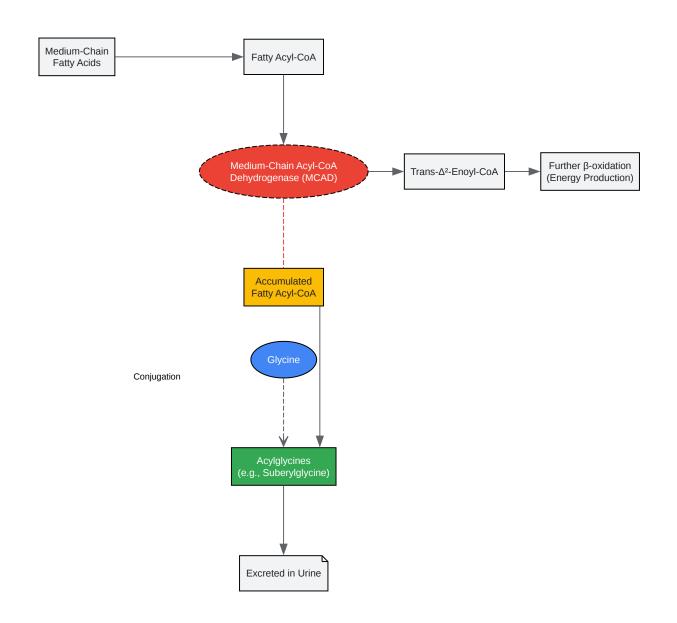
- Synthesis of Suberoyl-d4 Chloride:
  - 1. In a round-bottom flask under an inert atmosphere, dissolve Suberic acid-d4 in a minimal amount of anhydrous DCM.



- 2. Slowly add an excess of thionyl chloride to the solution at 0 °C.
- 3. Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
- 4. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude Suberoyl-d4 chloride.
- Coupling of Suberoyl-d4 Chloride with Glycine (Schotten-Baumann reaction):
  - 1. Dissolve glycine in an aqueous solution of sodium hydroxide.
  - 2. Cool the glycine solution in an ice bath.
  - 3. Slowly add the crude Suberoyl-d4 chloride to the glycine solution with vigorous stirring.
  - 4. Maintain the pH of the reaction mixture in the alkaline range by adding additional NaOH solution as needed.
  - 5. Continue stirring for 2-3 hours at room temperature.
  - Acidify the reaction mixture with hydrochloric acid to precipitate the crude Suberylglycined2.
  - 7. Collect the precipitate by filtration and wash with cold water.
- Purification:
  - Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure Suberylglycine-d2.
  - Confirm the identity and purity of the final product by NMR spectroscopy and mass spectrometry.

## **Visualizations**

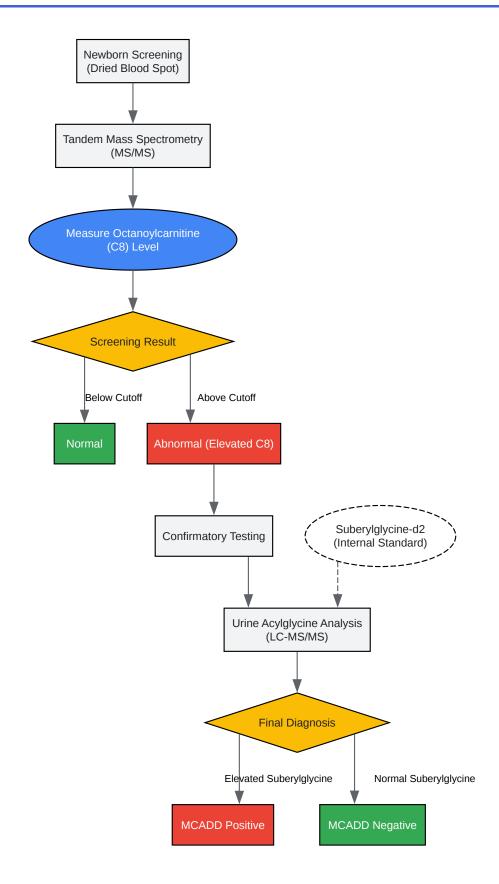




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Caption: Biochemical pathway of MCADD.

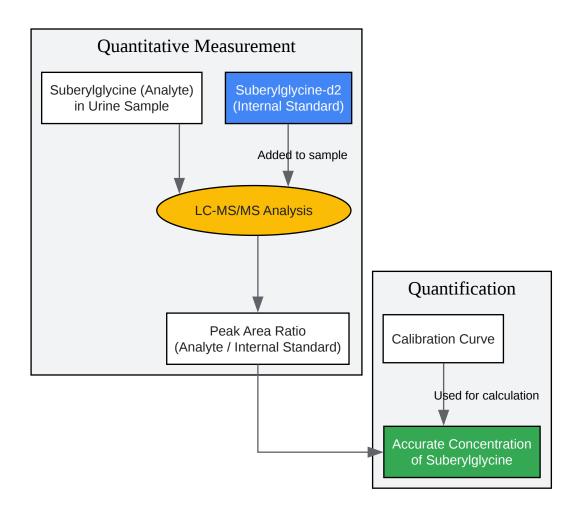




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Caption: Newborn screening workflow for MCADD.





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Caption: Role of **Suberylglycine-d2** in quantification.

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